molecular formula C12H16Br2O B8723829 1-Bromo-4-((6-bromohexyl)oxy)benzene

1-Bromo-4-((6-bromohexyl)oxy)benzene

Cat. No.: B8723829
M. Wt: 336.06 g/mol
InChI Key: PVAIJJROBCAILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-((6-bromohexyl)oxy)benzene is an organic compound with the molecular formula C12H17Br It is a derivative of benzene, where a bromine atom and a 6-bromohexyloxy group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-((6-bromohexyl)oxy)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the reaction of 4-bromophenol with 6-bromohexanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Bromo-4-((6-bromohexyl)oxy)benzene involves its interaction with specific molecular targets. The bromine atoms and the hexyloxy group play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

1-Bromo-4-((6-bromohexyl)oxy)benzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H16Br2O

Molecular Weight

336.06 g/mol

IUPAC Name

1-bromo-4-(6-bromohexoxy)benzene

InChI

InChI=1S/C12H16Br2O/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8H,1-4,9-10H2

InChI Key

PVAIJJROBCAILH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCCBr)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromophenol (10 g), 1,6-dibromohexane (49.4 g) and potassium carbonate (9.59 g) in N,N-dimethylformamide (50 ml) was stirred for 4 hours at 60° C. (bath temp.), and then cooled to ambient temperature. To the reaction mixture was added ethyl acetate (200 ml), and the mixture was washed with water (200 ml×2) and brine. The organic layer was dried over magnesium sulfate. Magnesium sulfate was filtered off, and the filtrate was evaporated under reduced pressure to give a crude product. The crude product was purified by silica gel chromatography (1:0-1:1 hexane-ethyl acetate) to give 1-bromo-4-(6-bromohexyloxy)benzene (15.61 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
49.4 g
Type
reactant
Reaction Step One
Quantity
9.59 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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